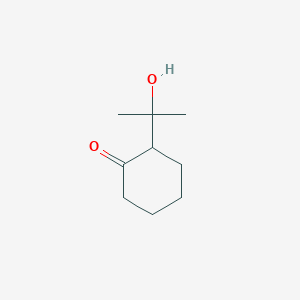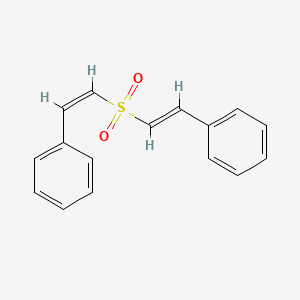
Styryl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Styryl sulfone is an organic compound characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) and a sulfone group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Styryl sulfone can be synthesized through various methods. One common approach involves the reaction of a styrene derivative with a sulfonyl chloride in the presence of a base. For example, the reaction of styrene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where a styryl boronic acid reacts with a sulfonyl halide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. The use of palladium catalysts in cross-coupling reactions is particularly favored due to its high yield and selectivity . Additionally, continuous flow reactors are employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Styryl sulfone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Amines, thiols, and other nucleophiles are used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Styryl sulfone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of styryl sulfone compounds varies depending on their specific application. For example, rigosertib, a benzyl this compound, acts as a RAS-mimetic by binding to the RAS-binding domains of RAF and PI3K family proteins, disrupting their interaction with RAS and inhibiting the RAS-RAF-MEK pathway . This mechanism is crucial for its anticancer activity, as it impairs the signaling pathways involved in tumor growth and proliferation .
Comparación Con Compuestos Similares
Styryl sulfone can be compared with other similar compounds, such as:
Sulfonyl Chlorides: These compounds are used as intermediates in the synthesis of sulfones and other sulfur-containing compounds.
Sulfoxides: These are oxidation products of sulfones and have applications in organic synthesis and medicinal chemistry.
This compound is unique due to its combination of a styryl group and a sulfone group, which imparts distinct reactivity and potential for diverse applications .
Propiedades
Número CAS |
4973-50-6 |
|---|---|
Fórmula molecular |
C16H14O2S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
[(Z)-2-[(E)-2-phenylethenyl]sulfonylethenyl]benzene |
InChI |
InChI=1S/C16H14O2S/c17-19(18,13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11-,14-12+ |
Clave InChI |
XJNHONCWGODPIZ-HEEUSZRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/S(=O)(=O)/C=C\C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


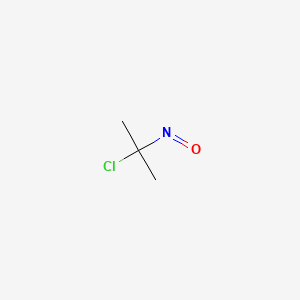
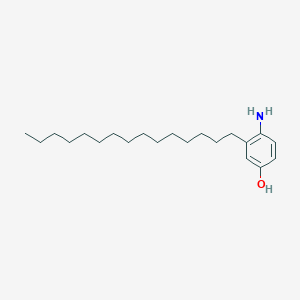
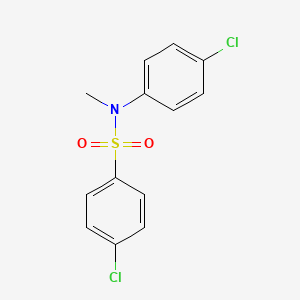

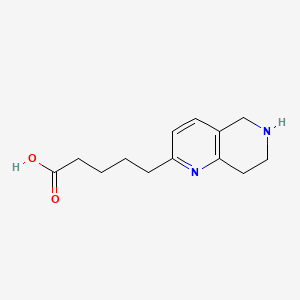
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
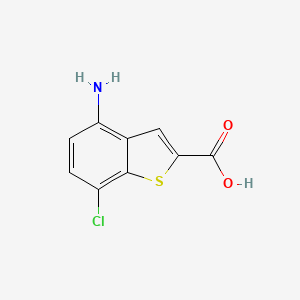
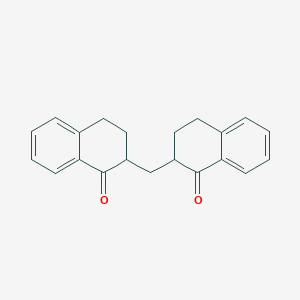
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
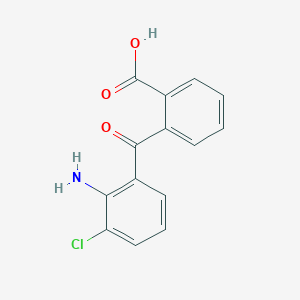
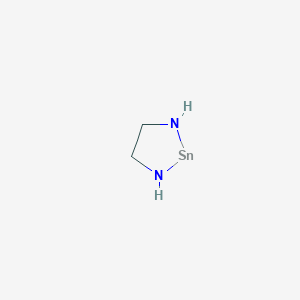
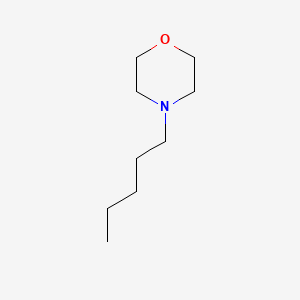
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
